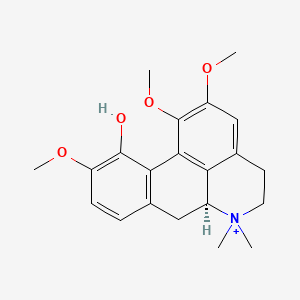
Naftifine
Vue d'ensemble
Description
Synthesis Analysis
Naftifine synthesis has evolved over the years, with key studies highlighting its production methodologies. Sanghavi and Samarth (1994) demonstrated an improved synthesis using phase transfer catalysis, enhancing the yield through optimized reaction conditions and catalyst evaluation. Alternatively, a study in 2018 outlined two efficient approaches for synthesizing this compound and its analogues, employing Mannich-type reactions as the crucial step, showcasing versatility in synthetic routes (Sanghavi & Samarth, 1994; Molecules, 2018).
Molecular Structure Analysis
The molecular structure of this compound is crucial for its antifungal activity, with the tertiary allylamine function being a prerequisite for its efficacy against fungi. Structural variations, particularly in the phenyl ring, significantly influence its biological activity, as outlined by Stütz et al. (1986), providing a foundation for understanding its structure-activity relationships (Stütz et al., 1986).
Chemical Reactions and Properties
This compound's chemical properties, especially its interaction with fungal sterol biosynthesis pathways, underscore its antifungal potency. Ryder and Seidl (1984) highlighted its inhibition of ergosterol biosynthesis in Candida albicans, showcasing a dose-dependent ergosterol reduction and squalene accumulation, pinpointing the blocking of fungal squalene epoxidation as its primary action (Ryder & Seidl, 1984).
Physical Properties Analysis
The physical properties of this compound, including solubility and stability, are critical for its formulation and effectiveness. Uzqueda et al. (2006) explored complexation with cyclodextrins to improve this compound's solubility in basic aqueous solutions, demonstrating the versatility in enhancing its physicochemical characteristics for better therapeutic outcomes (Uzqueda et al., 2006).
Chemical Properties Analysis
This compound's chemical properties facilitate its antifungal activity, with its mechanism involving the inhibition of squalene epoxidase, leading to the accumulation of squalene and a reduction in ergosterol synthesis. This mechanism is distinct from other antifungal agents, providing this compound with a unique therapeutic profile (Monk & Brogden, 1991).
Applications De Recherche Scientifique
Administration transunguéale
La Naftifine a des applications potentielles dans les systèmes de libération transunguéale de médicaments. Des recherches ont montré que la this compound peut être utilisée pour traiter les infections fongiques de la peau, en particulier l'onychomycose, qui affecte les ongles {svg_1}. Cependant, la barrière unguéale humaine représente un défi pour un traitement efficace. Des études ont développé des laques à ongles polymériques à base de this compound avec de l'Eudragit RL100, qui ont montré une faible pénétration dans l'ongle. L'incorporation d'acide thioglycolique dans les formulations a entraîné une accumulation accrue de l'agent antifongique dans les couches de l'ongle {svg_2}.
Activité antifongique
La this compound présente une activité antifongique contre un large spectre d'organismes, y compris divers dermatophytes et espèces de Candida. Elle est fongicide in vitro contre des organismes comme Trichophyton rubrum et fongistatique contre Candida albicans {svg_3}. Cela en fait un composé précieux dans le développement de traitements contre les infections fongiques.
Synthèse d'analogues
La synthèse de la this compound et de ses analogues est un domaine de recherche active. Des voies alternatives pour la synthèse de la this compound ont été explorées, dans le but de créer des agents antifongiques potentiels. Ces processus impliquent des réactions de type Mannich et ont conduit à la création de nouveaux composés présentant une activité antifongique significative {svg_4}.
Inhibition de la croissance des dermatophytes
La this compound est utilisée en pratique médicale pour le traitement des maladies fongiques de la peau en raison de sa capacité à inhiber la croissance des dermatophytes. Elle est disponible sous forme de formulations semi-solides et de solutions cutanées, qui sont appliquées localement sur les zones touchées {svg_5}.
Amélioration de la pénétration
La recherche s'est concentrée sur l'amélioration de la pénétration de la this compound à travers la barrière unguéale. L'utilisation de facteurs d'amélioration physiques et chimiques, tels que le traitement au laser CO2 fractionné, a montré qu'elle augmentait considérablement la pénétration de la this compound dans l'ongle, suggérant une approche prometteuse pour améliorer l'efficacité des traitements antifongiques {svg_6}.
Systèmes d'administration de médicaments
Les fortes caractéristiques lipophiles de la this compound en font un candidat approprié pour l'inclusion dans des systèmes d'administration de médicaments destinés à traiter les maladies fongiques de la peau. Le développement de tels systèmes est crucial pour augmenter la biodisponibilité et l'efficacité du médicament {svg_7}.
Mécanisme D'action
Target of Action
Naftifine, an antifungal agent, primarily targets a broad spectrum of organisms including Trichophyton rubrum , Trichophyton mentagrophytes , Trichophyton tonsurans , Epidermophyton floccosum , and Microsporum canis , Microsporum audouini , and Microsporum gypseum . These organisms are responsible for various fungal infections such as tinea pedis, tinea cruris, and tinea corporis .
Mode of Action
This compound interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol , and a corresponding accumulation of squalene in the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to a shortage of ergosterol required for the formation of fungal cell membranes . This results in an accumulation of squalene, which can lead to damage of the fungal cell membranes .
Pharmacokinetics
This compound is almost completely metabolized in the human body, with a half-life of approximately 2-3 days .
Result of Action
The inhibition of squalene 2,3-epoxidase by this compound leads to a decrease in the synthesis of ergosterol, the primary sterol within the fungal membrane . This results in an increased accumulation of squalene in the cells . The shortage of ergosterol disrupts the formation of fungal cell membranes, leading to the death of the fungal cells .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGNYLLQHRPOBR-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048545 | |
| Record name | Naftifine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65472-88-0 | |
| Record name | Naftifine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftifine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftifine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFTIFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of naftifine?
A: this compound is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]
Q2: Does this compound have any other effects besides its antifungal activity?
A: Yes, in addition to its fungicidal action, this compound also exhibits anti-inflammatory properties. [, , ] Studies have shown that this compound can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of this compound in treating fungal skin infections. [, , ]
Q3: How quickly does this compound exert its antifungal effects?
A: this compound demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]
Q4: What is the chemical structure of this compound?
A: this compound is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.
Q5: What is the molecular formula and weight of this compound hydrochloride?
A5: The molecular formula of this compound hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.
Q6: What is the stability of this compound in different formulations?
A: this compound's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]
Q7: What types of fungal infections can this compound treat?
A: this compound is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of this compound cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]
Q8: How does the efficacy of this compound compare to other antifungal agents?
A: this compound has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]
Q9: How does this compound penetrate the skin to reach the site of infection?
A: this compound's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]
Q10: Is there evidence of resistance development to this compound?
A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to this compound. [] This suggests a low potential for resistance development with this compound, which is a positive attribute for its long-term use.
Q11: What is the safety profile of this compound?
A: this compound is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]
Q12: How is this compound metabolized in the body?
A: After either oral or topical administration, this compound undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []
Q13: How is this compound excreted from the body?
A: Following metabolism, this compound and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []
Q14: What strategies are being explored to enhance the delivery of this compound?
A: Researchers are actively investigating novel drug delivery systems to improve this compound's penetration into the skin and target specific areas of infection. [, , , ] These include:
- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of this compound compared to conventional formulations. [, ]
- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing this compound, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []
- Electrospun Nanofibers: this compound-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []
Q15: What analytical techniques are used to quantify this compound in biological samples?
A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure this compound concentrations in plasma. [] For the analysis of this compound metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.
Q16: What are potential future research directions for this compound?
A16: Ongoing research continues to explore and optimize this compound's therapeutic potential. Key areas of focus include:
- Combination therapies: Investigating the synergistic effects of this compound with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []
- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



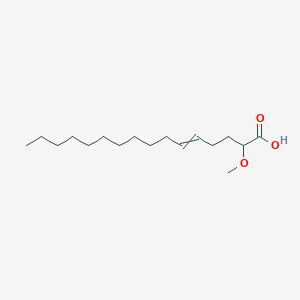





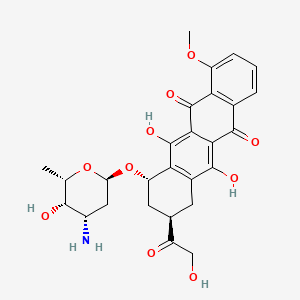
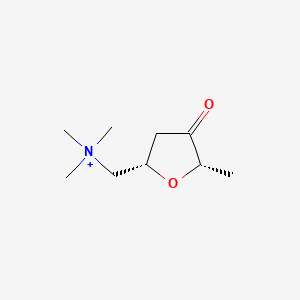

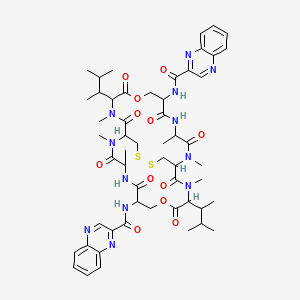

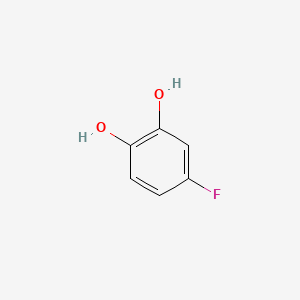
![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)
